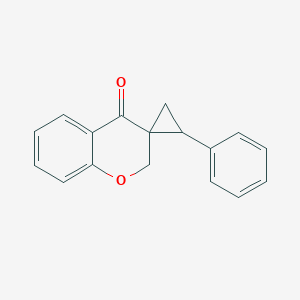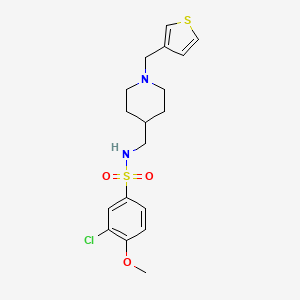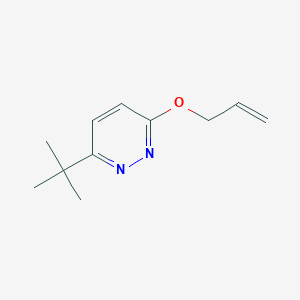![molecular formula C5H9FOS B2404955 1-[(2-Fluoroethyl)sulfanyl]propan-2-one CAS No. 1783510-03-1](/img/structure/B2404955.png)
1-[(2-Fluoroethyl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Fluoroethyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C5H9FOS and a molecular weight of 136.19 g/mol . This compound is characterized by the presence of a fluoroethyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[(2-Fluoroethyl)sulfanyl]propan-2-one typically involves the reaction of 2-fluoroethanethiol with propan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[(2-Fluoroethyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-[(2-Fluoroethyl)sulfanyl]propan-2-ol.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(2-Fluoroethyl)sulfanyl]propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications of this compound is ongoing. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm this.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Fluoroethyl)sulfanyl]propan-2-one involves its interaction with molecular targets through covalent bonding. The fluoroethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can form disulfide bonds with thiol-containing molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[(2-Fluoroethyl)sulfanyl]propan-2-one can be compared with similar compounds such as:
1-[(2-Chloroethyl)sulfanyl]propan-2-one: This compound has a chloroethyl group instead of a fluoroethyl group, which affects its reactivity and chemical properties.
1-[(2-Bromoethyl)sulfanyl]propan-2-one: The presence of a bromoethyl group makes this compound more reactive in nucleophilic substitution reactions compared to its fluoroethyl counterpart.
1-[(2-Iodoethyl)sulfanyl]propan-2-one: The iodoethyl group imparts different reactivity and stability characteristics to the compound.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
1-(2-fluoroethylsulfanyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FOS/c1-5(7)4-8-3-2-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJVHHMGAQLUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)
![ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2404881.png)
![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)
![ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)







![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
